2-(4-Benzoylphenoxymethyl)oxirane
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Benzoylphenoxymethyl)oxirane derivatives has been explored through methods such as base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates, leading to the formation of new C-O bonds and the cleavage of C-S bonds under mild conditions. This process is characterized by high efficiency and excellent functional group tolerance, offering a novel approach to synthesizing these derivatives (Shen et al., 2017).
Molecular Structure Analysis
Crystallographic studies have provided insights into the molecular structure of related compounds, highlighting their crystallization patterns and intermolecular interactions. For instance, compounds synthesized through new routes have been studied using X-ray crystallography, revealing details about their monoclinic and triclinic systems and the formation of carboxyl dimers (Obreza & Perdih, 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound include its polymerization and interaction with other compounds, leading to the creation of materials with potential applications in various fields. For example, its polymerization has been studied, resulting in polymers with unique structures and properties, such as carbonyl-aromatic π-stacked structures and the ability to form hetero π-stacked structures between side-chain carbonyl and aromatic groups (Merlani et al., 2015).
Scientific Research Applications
1. Polymer Science and Drug Carriers
- Polymer Synthesis : Research by Tzevi et al. (1997) focused on synthesizing poly(oxyethylene phosphonate)s bearing oxirane groups in the side chain, which can be used as polymer carriers of drugs (Tzevi et al., 1997).
2. Chemical Synthesis and Material Science
- Photopolymerization : Andruleviciute et al. (2007) studied the synthesis and cationic photopolymerization of triphenylamine-based oxiranes, which is significant for material science applications (Andruleviciute et al., 2007).
- Epoxidation Reaction Studies : Ifa et al. (2018) examined the kinetics of the epoxidation reaction of RBD Palm Olein, which helps in understanding the behavior of oxirane compounds in various reactions (Ifa et al., 2018).
3. Crystallography and Structural Analysis
- Crystal Structure Studies : Obreza and Perdih (2012) conducted research on the crystal structures of 4-(oxiran-2-ylmethoxy) benzoic acid, providing insights into the molecular structure of such compounds (Obreza & Perdih, 2012).
4. Corrosion Inhibition
- Anti-Corrosive Material Research : Dagdag et al. (2020) synthesized and established a tetra-functionalized aromatic epoxy pre-polymer as a corrosion inhibitor for carbon steel, demonstrating the potential of oxirane derivatives in corrosion protection (Dagdag et al., 2020).
5. Environmental and Green Chemistry
- Green Chemistry Applications : The study by Chafiq et al. (2020) on the use of spirocyclopropane derivatives, including oxirane compounds, as environmentally friendly corrosion inhibitors highlights the role of these compounds in sustainable chemistry practices (Chafiq et al., 2020).
properties
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)18-10-15-11-19-15/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRIZGQRKVWXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326440 | |
Record name | 4-glycidyloxy benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19533-07-4 | |
Record name | NSC528176 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-glycidyloxy benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.